

N-(4-Fluorobenzoyl)morpholine chemical properties and safety data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784

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An In-Depth Technical Guide to **N-(4-Fluorobenzoyl)morpholine**: Chemical Properties, Synthesis, and Safety

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(4-Fluorobenzoyl)morpholine**, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Drawing from established chemical principles and safety data, this document details the compound's properties, a reliable synthetic protocol, expected spectral characteristics, and essential safety and handling procedures. The inclusion of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.^{[1][2]}

Chemical and Physical Properties

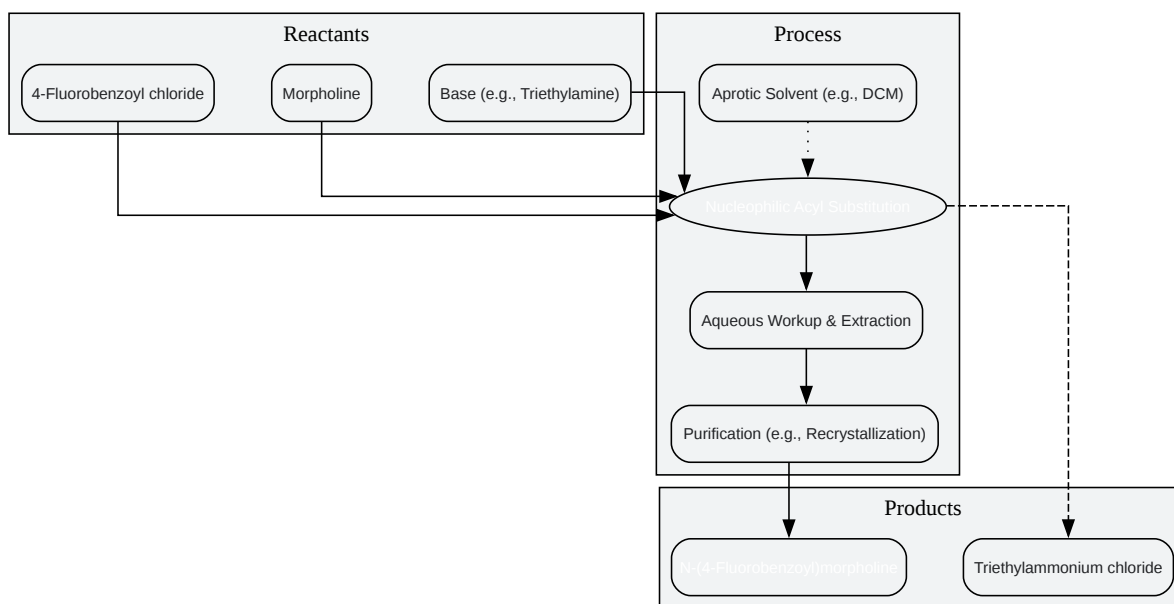
N-(4-Fluorobenzoyl)morpholine is a substituted amide derivative. The presence of the fluorobenzoyl group and the morpholine ring bestows upon it specific physicochemical properties that are pertinent to its handling, reactivity, and potential biological activity.^[1] The morpholine scaffold is particularly noteworthy for its ability to improve the pharmacokinetic profile of drug candidates.^{[2][3]}

Property	Value	Source
CAS Number	1978-65-0	[4]
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	[4] [5]
Molecular Weight	209.22 g/mol	[4] [5]
IUPAC Name	(4-fluorophenyl) (morpholino)methanone	[4]
Synonyms	N-(4-Fluorobenzoyl)morpholine	[4]
XLogP3-AA	1	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	2	[5]
Exact Mass	209.08520679 Da	[5]
Topological Polar Surface Area	29.5 Å ²	[5]

Synthesis and Reactivity

The synthesis of **N-(4-Fluorobenzoyl)morpholine** is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[\[6\]](#) The reaction is generally high-yielding and proceeds under mild conditions. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[\[6\]](#)

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **N-(4-Fluorobenzoyl)morpholine**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **N-(4-Fluorobenzoyl)morpholine**, adapted from a similar amidation reaction.[6]

- **Reaction Setup:** To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **N-(4-Fluorobenzoyl)morpholine** as a solid.

Spectral Analysis

The structural elucidation of **N-(4-Fluorobenzoyl)morpholine** can be confirmed using standard spectroscopic techniques.^[7] The expected spectral data are summarized below.

Technique	Expected Features
^1H NMR	- Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm. - Morpholine protons: Multiple signals in the range of δ 3.4-3.8 ppm.
^{13}C NMR	- Carbonyl carbon: Signal around δ 168-172 ppm. - Aromatic carbons: Signals in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Morpholine carbons: Signals in the range of δ 42-67 ppm.
IR Spectroscopy	- Strong C=O (amide) stretch at \sim 1630-1680 cm^{-1} . - C-F stretch at \sim 1220-1240 cm^{-1} . - C-N stretch at \sim 1200-1350 cm^{-1} . - Aromatic C=C stretches at \sim 1450-1600 cm^{-1} . [8] [9]
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 209$. - Characteristic fragmentation patterns including the loss of the morpholine ring and fragments corresponding to the 4-fluorobenzoyl cation.

Safety and Handling

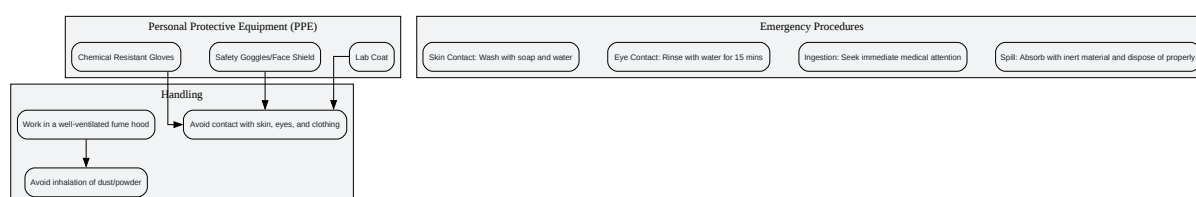
The safety profile of **N-(4-Fluorobenzoyl)morpholine** is not extensively documented. Therefore, precautions should be based on the known hazards of its parent compounds, morpholine and substituted benzoyl amides.[\[10\]](#)[\[11\]](#)[\[12\]](#) Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) While the amide derivative is expected to be less volatile and corrosive, it should still be handled with care.

Hazard Statements (Anticipated):

- Harmful if swallowed.
- May cause skin irritation.

- May cause serious eye irritation.
- May cause respiratory irritation.

Safety Workflow Diagram



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Caption: Recommended safety workflow for handling **N-(4-Fluorobenzoyl)morpholine**.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.

Storage and Disposal

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
- **Disposal:** Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Research and Drug Development

The morpholine ring is a key structural motif in a wide range of biologically active compounds and approved drugs.^{[2][3][16]} Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.^[1] **N-(4-**

Fluorobenzoyl)morpholine serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

- **Central Nervous System (CNS) Disorders:** The morpholine scaffold is known to be a component of many CNS-active drugs due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.^[1]
- **Oncology:** Morpholine derivatives have been investigated as anticancer agents, with some showing potent inhibitory activity against various kinases.^[17]
- **Infectious Diseases:** The morpholine core is present in some antibacterial and antifungal agents.^[16]

The fluorine substitution on the benzoyl ring can further modulate the compound's electronic properties and metabolic stability, making **N-(4-Fluorobenzoyl)morpholine** an attractive starting point for medicinal chemistry campaigns.

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- To cite this document: BenchChem. [N-(4-Fluorobenzoyl)morpholine chemical properties and safety data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157784#n-4-fluorobenzoyl-morpholine-chemical-properties-and-safety-data]

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